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molecular formula C7H3BrClNO4 B1322381 5-Bromo-2-chloro-3-nitrobenzoic acid CAS No. 60541-88-0

5-Bromo-2-chloro-3-nitrobenzoic acid

Cat. No. B1322381
M. Wt: 280.46 g/mol
InChI Key: BLINULPTLDKOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05190928

Procedure details

20 ml of concentrated sulfuric acid are added dropwise to 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid and 500 ml of methanol. The mixture is then boiled under reflux for 16 hours and subsequently cooled with an ice bath and the resulting precipitate is isolated by filtration. The mother liquor is concentrated, water is added and the resulting precipitate is isolated by filtration.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[CH3:20]O>>[CH3:20][O:13][C:12](=[O:14])[C:11]1[CH:15]=[C:7]([Br:6])[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]=1[Cl:16]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
51 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)Cl)[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is isolated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated
ADDITION
Type
ADDITION
Details
water is added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is isolated by filtration

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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